molecular formula C7H5ClF3NO2S B13635806 5-Chloro-2-(trifluoromethyl)benzenesulfonamide

5-Chloro-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B13635806
M. Wt: 259.63 g/mol
InChI Key: ISWPLAWZZLOFGH-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 5-chloro-2-(trifluoromethyl)benzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzenesulfonamides and their oxidized or reduced derivatives .

Scientific Research Applications

5-Chloro-2-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(trifluoromethyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H5ClF3NO2S

Molecular Weight

259.63 g/mol

IUPAC Name

5-chloro-2-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C7H5ClF3NO2S/c8-4-1-2-5(7(9,10)11)6(3-4)15(12,13)14/h1-3H,(H2,12,13,14)

InChI Key

ISWPLAWZZLOFGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)N)C(F)(F)F

Origin of Product

United States

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